![molecular formula C39H64O2 B14368881 1,1'-Methylenebis[2-(tridecyloxy)benzene] CAS No. 90449-25-5](/img/structure/B14368881.png)
1,1'-Methylenebis[2-(tridecyloxy)benzene]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Methylenebis[2-(tridecyloxy)benzene] is a chemical compound known for its unique structure and properties. It is characterized by the presence of two benzene rings connected by a methylene bridge, with each benzene ring further substituted by a tridecyloxy group. This compound has a molecular weight of approximately 564.49 g/mol .
Méthodes De Préparation
The synthesis of 1,1’-Methylenebis[2-(tridecyloxy)benzene] typically involves the reaction of 2-(tridecyloxy)benzene with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of a methylene bridge, linking the two benzene rings. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Analyse Des Réactions Chimiques
1,1’-Methylenebis[2-(tridecyloxy)benzene] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions are common, where substituents on the benzene rings can be replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,1’-Methylenebis[2-(tridecyloxy)benzene] has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,1’-Methylenebis[2-(tridecyloxy)benzene] involves its interaction with molecular targets through its functional groups. The tridecyloxy groups can participate in hydrophobic interactions, while the benzene rings can engage in π-π stacking interactions. These interactions can influence the compound’s binding to proteins, enzymes, or other biomolecules, thereby modulating their activity.
Comparaison Avec Des Composés Similaires
1,1’-Methylenebis[2-(tridecyloxy)benzene] can be compared with similar compounds such as:
1,1’-Methylenebis[2-(benzyloxy)benzene]: This compound has benzyloxy groups instead of tridecyloxy groups, leading to different physical and chemical properties.
1,1’-Methylenebis[2-methylbenzene]: This compound lacks the tridecyloxy groups, resulting in different reactivity and applications
Propriétés
Numéro CAS |
90449-25-5 |
|---|---|
Formule moléculaire |
C39H64O2 |
Poids moléculaire |
564.9 g/mol |
Nom IUPAC |
1-tridecoxy-2-[(2-tridecoxyphenyl)methyl]benzene |
InChI |
InChI=1S/C39H64O2/c1-3-5-7-9-11-13-15-17-19-21-27-33-40-38-31-25-23-29-36(38)35-37-30-24-26-32-39(37)41-34-28-22-20-18-16-14-12-10-8-6-4-2/h23-26,29-32H,3-22,27-28,33-35H2,1-2H3 |
Clé InChI |
BUHIFYTWSKKTCP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCOC1=CC=CC=C1CC2=CC=CC=C2OCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2H,5H-Cyclopenta[4,5]furo[2,3-d][1,3]dioxole](/img/structure/B14368800.png)
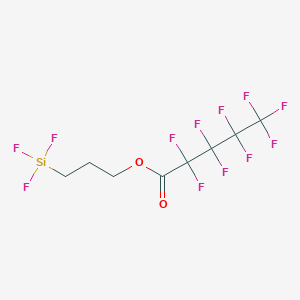
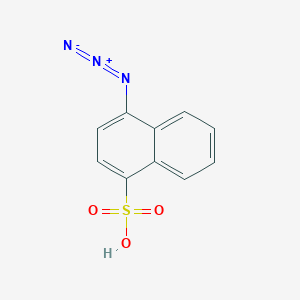
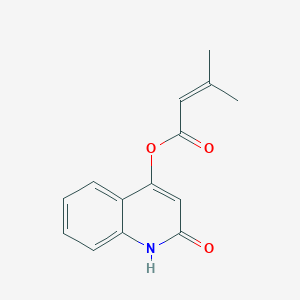
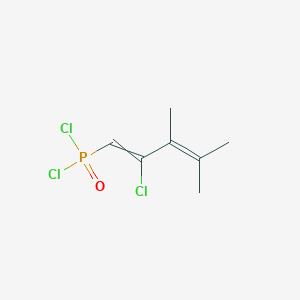
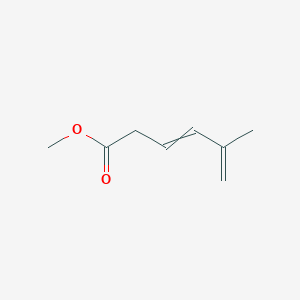
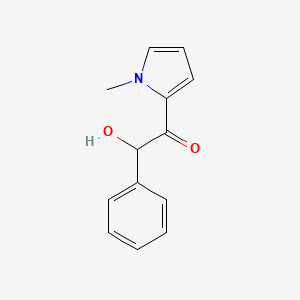

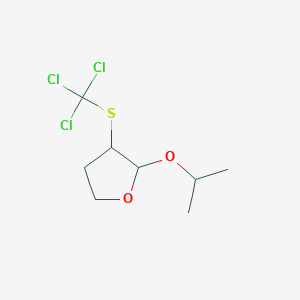
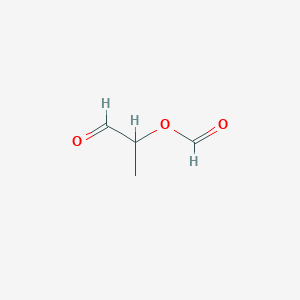
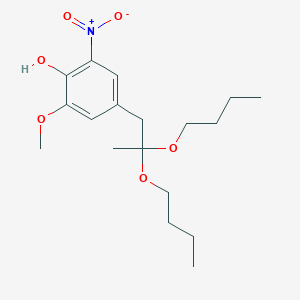
![2-Methyl-5-[2-(3-methyl-2-oxocyclopentyl)ethyl]cyclopent-2-en-1-one](/img/structure/B14368863.png)

![(5E)-5-[(4-Chlorophenyl)imino]-4-methylfuran-2(5H)-one](/img/structure/B14368874.png)
